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Compound of Interest

Compound Name: Trimethyl(phenyl)tin

Cat. No.: B048045 Get Quote

This guide provides researchers, scientists, and drug development professionals with a

comprehensive technical overview of Trimethyl(phenyl)tin (CAS No. 934-56-5). It delves into

the compound's core properties, provides validated protocols for its synthesis and

characterization, explores its primary application in palladium-catalyzed cross-coupling

reactions, and outlines rigorous safety procedures for its handling and disposal. The

information herein is synthesized from established literature and practical laboratory experience

to ensure both scientific accuracy and field-proven insight.

Introduction and Core Compound Profile
Trimethyl(phenyl)tin, also known as phenyltrimethylstannane, is an organotin compound

featuring a central tin atom covalently bonded to three methyl groups and one phenyl group.[1]

Its utility in modern organic synthesis, particularly as a reagent in the Stille cross-coupling

reaction, makes it a valuable tool for the construction of complex molecular architectures.[2]

However, its significant toxicity necessitates a thorough understanding of its properties and

strict adherence to safety protocols.

The decision to use Trimethyl(phenyl)tin over other organostannanes, such as the more

common tributyltin derivatives, is often driven by kinetics. The smaller steric footprint of the

methyl groups facilitates a faster rate of transmetalation, which is typically the rate-determining

step in the Stille catalytic cycle. This can lead to higher yields and shorter reaction times, a

critical consideration in multi-step syntheses.[3]
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Physicochemical and Spectroscopic Data
A precise understanding of the physicochemical properties of Trimethyl(phenyl)tin is

fundamental for its effective use and safe handling in a laboratory setting. This data informs

decisions on reaction setup, purification methods, and storage conditions.

Property Value Source(s)

CAS Number 934-56-5 [4][5]

Molecular Formula C₉H₁₄Sn [5]

Molecular Weight 240.92 g/mol [5]

Appearance Colorless liquid [6]

Density 1.327 g/mL at 25 °C [4][7]

Melting Point -51 °C [4][7]

Boiling Point 88 °C at 16 mmHg [4][7]

Refractive Index (n²⁰/D) 1.5357 [4][7]

Molecular Structure
The structure of Trimethyl(phenyl)tin consists of a central tin atom in a tetrahedral geometry.

Molecular structure of Trimethyl(phenyl)tin.

Synthesis of Trimethyl(phenyl)tin
The most reliable and common laboratory-scale synthesis of Trimethyl(phenyl)tin involves the

reaction of a Grignard reagent, phenylmagnesium bromide, with trimethyltin chloride.[2] This

method is predicated on the nucleophilic attack of the phenyl group from the Grignard reagent

onto the electrophilic tin center of trimethyltin chloride, displacing the chloride ion. The use of

anhydrous ethereal solvents is critical to prevent quenching of the highly reactive Grignard

reagent.[2]
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Start Materials:
- Bromobenzene

- Magnesium Turnings
- Trimethyltin Chloride

- Anhydrous Diethyl Ether

Step 1: Grignard Reagent Formation
(Phenylmagnesium Bromide)

- Anhydrous Et₂O
- Reflux

Step 2: Coupling Reaction
- Add Trimethyltin Chloride solution

- 0°C to Room Temp

Step 3: Work-up
- Quench with aq. NH₄Cl

Step 4: Extraction & Drying
- Extract with Diethyl Ether

- Dry over Na₂SO₄

Step 5: Purification
- Fractional Distillation

 under Reduced Pressure

Final Product:
Trimethyl(phenyl)tin
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Workflow for the synthesis of Trimethyl(phenyl)tin.

Detailed Experimental Protocol for Synthesis
This protocol is self-validating; successful formation of the Grignard reagent is visually

indicated by the disappearance of magnesium and the formation of a cloudy grey-brown

solution. The final purity is confirmed by the characterization methods outlined in Section 3.

Materials:

Magnesium turnings

Iodine (a single crystal)

Bromobenzene, anhydrous

Trimethyltin chloride

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Standard Schlenk line glassware, flame-dried under vacuum

Procedure:

Grignard Reagent Preparation:
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To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping

funnel, a magnetic stirrer, and under a positive pressure of argon, add magnesium

turnings (2.67 g, 110 mmol).

Add a single crystal of iodine to activate the magnesium surface.

In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 100 mmol) in 80 mL

of anhydrous Et₂O.

Add approximately 10 mL of the bromobenzene solution to the magnesium. The reaction

should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If

the reaction does not start, gentle warming may be required.

Once initiated, add the remaining bromobenzene solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for 1 hour

to ensure complete formation of phenylmagnesium bromide.

Coupling Reaction:

Cool the Grignard reagent solution to 0 °C using an ice bath.

In a separate flask, dissolve trimethyltin chloride (19.9 g, 100 mmol) in 50 mL of anhydrous

Et₂O.

Add the trimethyltin chloride solution dropwise to the cold Grignard reagent solution over

30 minutes with vigorous stirring.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature. Stir for an additional 2 hours.

Work-up and Purification:

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100

mL of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the

aqueous layer with Et₂O (3 x 50 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous

Na₂SO₄.

Filter off the drying agent and remove the solvent by rotary evaporation.

The crude product is purified by fractional distillation under reduced pressure (boiling

point: 88 °C at 16 mmHg) to yield Trimethyl(phenyl)tin as a colorless liquid.[4][7] A typical

yield for this procedure is in the range of 80-90%.

Compound Characterization
Characterization is essential to confirm the identity and purity of the synthesized

Trimethyl(phenyl)tin. The following spectroscopic methods provide a definitive structural

fingerprint.
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Technique Expected Observations

¹H NMR (CDCl₃)

Two primary signals are expected: a sharp

singlet for the nine equivalent methyl protons

(CH₃) around δ 0.3 ppm, often with satellite

peaks from coupling to tin isotopes (¹¹⁷Sn and

¹¹⁹Sn). A multiplet for the five phenyl protons

(C₆H₅) will appear in the aromatic region,

typically between δ 7.2-7.5 ppm.[8][9]

¹³C NMR (CDCl₃)

A signal for the methyl carbons will appear in the

upfield region (approx. δ -9 ppm). The phenyl

carbons will show four distinct signals in the

aromatic region: one for the ipso-carbon

attached to tin (approx. δ 143 ppm) and three

others for the ortho, meta, and para carbons.[8]

IR Spectroscopy

Characteristic peaks include C-H stretching from

the aromatic ring (above 3000 cm⁻¹) and the

methyl groups (below 3000 cm⁻¹). Strong

absorptions corresponding to the aromatic C=C

stretching vibrations will be present in the 1600-

1450 cm⁻¹ region. A strong band associated

with the Sn-C bond is also expected at lower

frequencies.[10][11]

Mass Spectrometry

The mass spectrum will show a characteristic

isotopic pattern for tin-containing fragments. The

molecular ion peak (M⁺) will be observed.

Common fragmentation pathways involve the

loss of methyl (M-15) or phenyl (M-77) radicals.

[2]

Application in Stille Cross-Coupling
The premier application of Trimethyl(phenyl)tin is as a phenyl group donor in the Stille cross-

coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between
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an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate) and the organostannane.

[2][12]

The catalytic cycle is a well-established, three-step process:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

organic electrophile (R¹-X), forming a Pd(II) complex.

Transmetalation: The phenyl group is transferred from Trimethyl(phenyl)tin to the palladium

center, displacing the halide and forming a new Pd-phenyl bond. The trimethyltin halide is

released as a byproduct.

Reductive Elimination: The two organic groups (R¹ and phenyl) on the palladium complex

couple and are eliminated, forming the final product (R¹-Ph) and regenerating the Pd(0)

catalyst.[2]
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Catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling of 4-Bromo-1,1'-biphenyl
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This protocol details the synthesis of 4-bromo-1,1'-biphenyl using Trimethyl(phenyl)tin and 1-

bromo-4-iodobenzene, demonstrating the chemoselective coupling at the more reactive

carbon-iodine bond.[13]

Materials:

1-Bromo-4-iodobenzene

Trimethyl(phenyl)tin

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Anhydrous toluene

Saturated aqueous potassium fluoride (KF) solution

Diethyl ether (Et₂O)

Celite®

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-

bromo-4-iodobenzene (283 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

Reagent Addition: Add 10 mL of anhydrous toluene via syringe, followed by

Trimethyl(phenyl)tin (265 mg, 1.1 mmol).

Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor reaction progress by

TLC.

Work-up: Cool the reaction to room temperature and dilute with 20 mL of Et₂O. Add 10 mL of

saturated aqueous KF solution and stir vigorously for 1 hour to precipitate the tin byproduct

as trimethyltin fluoride.
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Purification: Filter the mixture through a pad of Celite®, washing with Et₂O. Combine the

organic filtrates, wash with water and brine, then dry over Na₂SO₄. After filtration,

concentrate the solvent under reduced pressure. The crude product can be further purified

by column chromatography on silica gel.

Safety and Handling
Trimethyl(phenyl)tin is classified as highly toxic and poses a significant health and

environmental risk.[6] It is fatal if swallowed, inhaled, or in contact with skin.[14] Strict

adherence to the following safety protocols is mandatory.

1. Personal Protective Equipment (PPE)
- Chemical Splash Goggles & Face Shield

- Chemically Resistant Gloves (Nitrile)
- Flame-Retardant Lab Coat

2. Engineering Controls & Handling
- Use only in a certified chemical fume hood.

- Ensure eyewash station and safety shower are accessible.
- Use syringe/cannula for transfers.

3. Spill Management
- Evacuate area.

- Absorb with inert material (vermiculite, sand).
- Collect in a sealed, labeled container for hazardous waste.

In Case of Spill

4. Waste Disposal
- Collect all contaminated materials (reagents, solvents, glassware rinses, PPE) in a dedicated, sealed hazardous waste container.

- Label clearly as 'Hazardous Waste: Organotin'.
- Arrange for disposal via certified EHS personnel.

Post-Experiment

Click to download full resolution via product page

Mandatory safety workflow for handling Trimethyl(phenyl)tin.

Laboratory Safety Protocol
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield,

a flame-retardant lab coat, and heavy-duty chemically resistant gloves. Standard nitrile
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gloves should be double-gloved and changed immediately upon any suspected contact.[15]

[16]

Designated Area: All work with Trimethyl(phenyl)tin must be conducted in a designated

area within a certified chemical fume hood to prevent inhalation exposure.[15]

Handling: Use syringe or cannula techniques for transferring the liquid reagent to avoid

exposure. Never work alone when handling this compound.[15]

Spill Response: In case of a spill, evacuate the immediate area. Absorb the spill with an inert

material like vermiculite or sand.[14] Collect the contaminated material into a sealed, clearly

labeled container for hazardous waste disposal. Do not use water to clean up a fire involving

organotins.[15]

Decontamination: All glassware that has come into contact with Trimethyl(phenyl)tin must

be decontaminated by rinsing with a suitable organic solvent (e.g., toluene), with the rinsate

collected as hazardous waste.[15]

Waste Disposal: All Trimethyl(phenyl)tin waste, including contaminated consumables and

rinse solvents, must be collected in a dedicated, sealed, and clearly labeled hazardous

waste container.[1][17] Disposal must be handled through your institution's Environmental

Health and Safety (EHS) department.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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